4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride
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Overview
Description
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a difluoromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)-3-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and reagents used .
Scientific Research Applications
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride
- 4-(Difluoromethyl)-3-chlorobenzene-1-sulfonylchloride
- 4-(Difluoromethyl)-3-bromobenzene-1-sulfonylchloride
Uniqueness
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonylchloride is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and in scientific research .
Properties
Molecular Formula |
C7H4ClF3O2S |
---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
InChI Key |
DBPHVVCNTQAJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)F |
Origin of Product |
United States |
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